molecular formula C6H7IN2 B1285552 2-Amino-5-iodo-4-methylpyridine CAS No. 356561-08-5

2-Amino-5-iodo-4-methylpyridine

Cat. No.: B1285552
CAS No.: 356561-08-5
M. Wt: 234.04 g/mol
InChI Key: HYRZCIXFHXERJT-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methylpyridine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Dimerization

2-Amino-5-iodo-4-methylpyridine, along with other 2-aminopyridines, can undergo photochemical dimerization. Ultraviolet irradiation of these compounds in hydrochloric acid solution results in the formation of 1,4-dimers. These dimers possess unusual chemical and physical properties, making them of interest in photochemistry studies (Taylor & Kan, 1963).

Amino-Imino Tautomerism

The photoreaction of 2-amino-5-methylpyridine, a close derivative, demonstrates amino-imino tautomerism. This reversible change between amino and imino forms can be induced and reversed by specific wavelengths of light. Such tautomerism is significant in understanding molecular behavior under various light conditions (Akai et al., 2006).

Molecular and Crystal Structures

Investigations into the molecular and crystal structures of 2-amino-4-methylpyridine derivatives, including 3 and 5-nitro derivatives, provide insights into the stabilization mechanisms of these compounds. Such studies are essential for understanding the physical and chemical properties of pyridine derivatives and their applications (Bryndal et al., 2012).

Corrosion Inhibition

2-Amino-4-methylpyridine has shown potential as a corrosion inhibitor for mild steel in acidic environments. Its adsorption characteristics and interaction with metal surfaces make it a compound of interest in materials science and corrosion research (Mert et al., 2014).

Crystallography and Hydrogen Bonding

Studies on the crystal structure of 2-amino-5-methylpyridine and its hydrochloride and hydrobromide salts contribute to understanding the role of hydrogen bonding and molecular interactions in crystal stability. This knowledge is vital for developing new materials and pharmaceuticals (Sherfinski & Marsh, 1975).

Aminocarbonylation Reactions

This compound derivatives can be used in palladium-catalyzed aminocarbonylation reactions. These reactions are essential in organic synthesis, particularly in the formation of N-substituted compounds and their potential applications in pharmaceuticals and materials science (Takács et al., 2012).

Resonance Study

The resonance forms of 2-amino-4-methylpyridinium and 2-amino-5-methylpyridinium nitrates have been studied to understand the electronic structure and properties of these compounds. Such studies have implications in the field of molecular electronics and materials science (Yan et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . If it comes into contact with skin, it should be washed off with plenty of water .

Future Directions

There is a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Biochemical Analysis

Biochemical Properties

2-Amino-5-iodo-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells in vitro . This inhibition suggests that this compound may modulate nitric oxide production, which is crucial in various physiological and pathological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as copper(II), which can influence enzyme activity and stability . The compound’s ability to inhibit iNOS activity is a result of its binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is light-sensitive and should be stored in a cool, dark place to maintain its stability . Over time, degradation of the compound can lead to reduced efficacy and altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating nitric oxide production and influencing inflammatory responses. At higher doses, toxic or adverse effects may be observed, including skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Properties

IUPAC Name

5-iodo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRZCIXFHXERJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590340
Record name 5-Iodo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356561-08-5
Record name 5-Iodo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-4-methylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 2.0 g (18 mmol) 4-methyl-pyridin-2-ylamine and 4.2 g (18 mmol) NIS. Yield after precipitation from the reaction mixture: 3.6 g (83%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methyl-pyridin-2-ylamine (30 g, 278 mmol, 1 eq) in acetic acid (167 mL) was added periodic acid (12.7 g, 55.6 mmol, 0.2 eq) followed by addition of sulphuric acid (4.8 mL, 90.8 mmol, 0.34 eq), water (33.3 mL) and iodine (28.7 g, 111.1 mmol, 0.4 eq) at room temperature. Resulting reaction mixture was heated at 80° C. for 6 hours. After complete consumption of starting material, reaction mixture was cooled and poured into sodium thiosulfate solution (200 mL), reddish oil was settled down at the bottom. Reaction mixture was decanted from reddish oil and filtrate was basified with 50% sodium hydroxide solution (100 mL), yellow colored solid was formed. Resulting solid was extracted with diethyl ether (2×200 mL) and dried over sodium sulfate. Organic layer was concentrated under reduced pressure to afford brown semi solid (60 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 15% EtOAc in hexane to get title compound as faint brown solid (50.7 g, 78%). 1H NMR (400 MHz, CDCl3) δ: 2.27 (s, 3H), 4.46 (bs, 2H), 6.44 (s, 1H), 8.24 (s, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Two
Name
Quantity
33.3 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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